1-Adamantyl diazomethyl ketone 1-Adamantyl diazomethyl ketone
Brand Name: Vulcanchem
CAS No.: 5934-69-0
VCID: VC18991348
InChI: InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

1-Adamantyl diazomethyl ketone

CAS No.: 5934-69-0

Cat. No.: VC18991348

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

1-Adamantyl diazomethyl ketone - 5934-69-0

Specification

CAS No. 5934-69-0
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 1-(1-adamantyl)-2-diazoethanone
Standard InChI InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2
Standard InChI Key GONIHHFXBAOLKR-UHFFFAOYSA-N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C(=O)C=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Adamantyl diazomethyl ketone features a rigid adamantane core—a diamondoid hydrocarbon—substituted with a diazomethyl ketone functional group. The adamantane moiety imparts exceptional thermal and chemical stability, while the diazo group (N2\text{N}_2) introduces high reactivity, enabling participation in diverse transformations. The compound’s structure is represented by the SMILES notation CC(=O)C12CC3CC(CC(C3)C1)C2\text{CC(=O)C12CC3CC(CC(C3)C1)C2}, highlighting the adamantane cage and ketone-diazo linkage .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number5934-69-0
Molecular FormulaC12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight204.27 g/mol
Exact Mass204.126 g/mol
LogP (Partition Coefficient)3.33
Topological Polar Surface Area51.21 Ų

Synthesis and Production Methods

Traditional Synthetic Routes

The synthesis of 1-adamantyl diazomethyl ketone typically begins with 1-adamantanecarboxylic acid. A multi-step approach involves:

  • Conversion to Acid Chloride: Treatment with thionyl chloride or phosphorus pentachloride yields 1-adamantanecarbonyl chloride.

  • Diazo Transfer: Reaction with diazomethane or its derivatives introduces the diazo group. For example, Nicolaou et al. (1999) demonstrated the use of diazomethane in anhydrous ether to form the diazomethyl ketone .

Ad-C(O)-Cl+CH2N2Ad-C(O)-CHN2+HCl\text{Ad-C(O)-Cl} + \text{CH}_2\text{N}_2 \rightarrow \text{Ad-C(O)-CHN}_2 + \text{HCl}

This method, while effective, requires stringent handling due to diazomethane’s explosivity .

Catalytic Gas-Phase Synthesis

An alternative method involves gas-phase reactions using metal oxide catalysts. Calcium oxide (CaO\text{CaO}) at 470–480°C facilitates the condensation of 1-adamantanecarboxylic acid with acetic acid, producing 1-adamantyl methyl ketone as a precursor . Subsequent diazotization of the methyl ketone yields the target compound. This approach achieves yields up to 85% and minimizes waste .

Physicochemical Properties

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 2100–2200 cm1^{-1} (N2\text{N}_2 stretch) and 1700 cm1^{-1} (ketone C=O stretch) .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR signals at δ 1.6–2.1 ppm (adamantane protons) and δ 3.2–3.5 ppm (diazo methyl group) .

Reactivity and Applications

Cyclopropanation Reactions

1-Adamantyl diazomethyl ketone serves as a carbene precursor in cyclopropanation. Under UV irradiation or thermal activation, the diazo group decomposes to generate a carbene intermediate, which inserts into alkenes:

Ad-C(O)-CHN2ΔAd-C(O)-C:+N2\text{Ad-C(O)-CHN}_2 \xrightarrow{\Delta} \text{Ad-C(O)-C:} + \text{N}_2 \uparrow

This reactivity is exploited in the synthesis of strained cyclopropane derivatives for pharmaceutical intermediates .

Cross-Coupling Reactions

The compound participates in Rh-catalyzed C–H functionalization, enabling the construction of quaternary carbon centers. Liu et al. (2013) reported its use in synthesizing adamantane-containing heterocycles with potential antiviral activity .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective methods for carbene transfer could unlock applications in chiral drug synthesis.

Green Chemistry Approaches

Exploring solvent-free or microwave-assisted syntheses may enhance sustainability and safety .

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